3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid
Description
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3 and a methyl group at position 5. The carboxylic acid moiety at position 2 enhances its utility as a building block for synthesizing amide derivatives, which are often explored for drug discovery .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
SMJYBSKQOUTNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2N)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Amino-5-methylpyridine with Ethyl 2-Halogenated-3-oxobutanoate
One of the most effective routes to the imidazo[1,2-a]pyridine-3-carboxylate intermediate involves the condensation of 2-amino-5-methylpyridine (which provides the 6-methyl substitution upon ring closure) with ethyl 2-chloro- or bromo-3-oxobutanoate.
- Reaction conditions: Traditionally performed in ethanol or 1,2-dimethoxyethane at reflux for extended periods (overnight to 48 hours).
- Microwave-assisted synthesis: A novel method uses microwave irradiation to accelerate this condensation, significantly reducing reaction time and improving yields (up to 75%) compared to conventional heating (<50% yields in some cases).
- Workup: After reaction completion, the mixture is cooled, poured into cold water, and the precipitate is filtered and dried.
- Product: Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, which upon hydrolysis gives the corresponding carboxylic acid.
Table 1: Typical Reaction Conditions and Yields for Condensation
| Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-5-methylpyridine + Ethyl 2-chloro-3-oxobutanoate | Ethanol, reflux, overnight | 50-70 | |
| Same reactants | Microwave-assisted, ethanol, 30 min | 75 |
Hydrolysis of Imidazo[1,2-a]pyridine-3-carboxylate Esters
The ester intermediate formed in the condensation step is hydrolyzed under alkaline aqueous conditions to yield the free carboxylic acid at the 2-position.
- Typical conditions: Treatment with aqueous sodium hydroxide or potassium hydroxide at room temperature or mild heating.
- Outcome: Efficient conversion to 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Alternative One-Pot and Green Synthesis Approaches
Recent advances include:
- One-pot synthesis using acetophenones and 2-aminopyridines: This method, often catalyzed by iodine or ultrasound-assisted, allows for the formation of imidazo[1,2-a]pyridines under milder conditions, but typically focuses on unsubstituted or differently substituted derivatives.
- Metal-free direct synthesis: Protocols using potassium hydroxide or piperidine catalysis at ambient temperature have been developed for imidazo[1,2-a]pyridine derivatives, emphasizing eco-friendly conditions.
Summary Table of Preparation Steps for 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Analytical Data Supporting Preparation
- NMR Characterization: For the ethyl ester intermediate, characteristic proton NMR peaks include aromatic protons at δ 9.15, 7.36, 6.79 ppm, ethyl group quartet and triplet at δ 4.41 and 1.42 ppm, and methyl substituents at δ 2.69 and 2.43 ppm.
- Melting points: The ester intermediate typically melts around 73-75 °C, consistent with literature values.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes activation (e.g., via acyl chloride intermediates) for nucleophilic substitution with amines. This reaction is critical for generating bioactive conjugates:
-
Example : Reaction with 4-(3-arylacryloyl)phenylamines produces carboxamide derivatives with antikinetoplastid activity .
-
Conditions :
| Product Class | Yield (%) | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| Chalcone-carboxamide conjugates | 60-85 | 1.13–8.5 μM vs Trypanosoma spp. |
Esterification
The carboxylic acid reacts with alcohols to form esters under acid- or base-catalyzed conditions:
-
Example : Methyl ester formation using methanol and sulfuric acid .
-
Key Application : Esters serve as intermediates for further functionalization, such as fluorophosphonate derivatization .
Cyclization Reactions
The amino group participates in intramolecular cyclization to form fused heterocycles:
-
Reaction : Condensation with aldehydes and pyruvic acid derivatives yields expanded ring systems (e.g., quinoline analogs) .
-
Mechanism : Follows Doebner’s reaction pathway, forming γ-pyridyl-amino-γ-aryl-α-oxo-butyric acid intermediates .
Metal-Catalyzed Coupling
Transition metals enable cross-coupling at the imidazo ring:
-
Suzuki-Miyaura Coupling : Palladium catalysts facilitate aryl group introduction at position 6 .
-
Copper-Catalyzed Oxidative Coupling : Forms 3-aryl derivatives using ketones or nitroolefins .
| Catalyst | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| CuI | Acetophenones | 3-Aryl-imidazo[1,2-a]pyridines | 70-90 | |
| FeCl₃ | Nitroalkenes | 3-Nitro derivatives | 65-80 |
Alkylation and Acylation
The amino group undergoes nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.
-
Acylation : Acetic anhydride or acyl chlorides yield N-acyl products.
Oxidation and Reduction
-
Oxidation : The amino group can be oxidized to nitro under strong conditions (e.g., KMnO₄/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo ring’s double bonds.
Mechanistic Insights and Regioselectivity
-
Electrophilic Aromatic Substitution : The methyl group at position 6 directs electrophiles to position 3 or 8 due to steric and electronic effects .
-
Nucleophilic Reactivity : The amino group’s lone pair enhances participation in hydrogen bonding and ionic interactions, critical for enzyme inhibition .
Stability and Reaction Optimization
Scientific Research Applications
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound inhibits key enzymes involved in the biosynthesis of essential bacterial components. This inhibition disrupts bacterial growth and replication, leading to the death of the pathogen . The compound’s interaction with other molecular targets, such as receptors and enzymes, can also modulate various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold can be modified at various positions to alter physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Biological Activity
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (commonly referred to as AMIPCA) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties and potential applications in drug development.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
AMIPCA's structure includes functional groups that facilitate various chemical reactions, making it a versatile compound for biological interactions.
Antimicrobial Properties
AMIPCA has shown significant activity against Mycobacterium tuberculosis, particularly multidrug-resistant strains. Its mechanism of action involves the inhibition of glutamine synthetase, an enzyme crucial for bacterial survival. This inhibition disrupts bacterial metabolism, leading to reduced viability of the pathogen .
Comparative Activity
In comparative studies, AMIPCA's efficacy was evaluated against several known anti-tuberculosis agents. It demonstrated a minimum inhibitory concentration (MIC) that was notably effective, comparable to or better than traditional treatments such as isoniazid .
Case Studies and Research Findings
Research has consistently highlighted AMIPCA's potential in various applications:
-
In vitro Studies :
- In laboratory settings, AMIPCA exhibited potent activity against both replicating and non-replicating strains of M. tuberculosis. The MIC values were found to be ≤1 μM for several tested strains .
- A transcriptional profiling experiment indicated that AMIPCA alters the expression of genes associated with bacterial metabolism, further elucidating its mode of action .
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
The primary mechanism through which AMIPCA exerts its biological effects involves the inhibition of critical enzymes such as glutamine synthetase. This inhibition leads to metabolic disruption within bacterial cells, ultimately resulting in cell death. Additionally, research indicates that AMIPCA may interact with other cellular targets, contributing to its multifaceted biological profile .
Summary Table of Biological Activity
| Biological Activity | Details |
|---|---|
| Target Organism | Mycobacterium tuberculosis |
| MIC Values | ≤1 μM against various strains |
| IC50 (HeLa Cells) | Varies based on concentration; significant cytotoxicity observed |
| Mechanism of Action | Inhibition of glutamine synthetase |
Future Directions
Given its promising biological activity and unique structural characteristics, further research into AMIPCA could lead to the development of novel therapeutic agents targeting resistant strains of tuberculosis and potentially other pathogens. Ongoing studies are focused on optimizing its pharmacokinetic properties and understanding its full range of biological interactions.
Q & A
Q. Yield Comparison :
| Method | Purity (%) | Scalability |
|---|---|---|
| Solution-phase | 85 | Low |
| Solid-phase | 95 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
